molecular formula C8H5BrO3 B1374638 4-Bromo-3-formylbenzoic acid CAS No. 776315-23-2

4-Bromo-3-formylbenzoic acid

Cat. No.: B1374638
CAS No.: 776315-23-2
M. Wt: 229.03 g/mol
InChI Key: BCCWNHVSVOSFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Substituted Benzoic Acid Derivatives

4-Bromo-3-formylbenzoic acid belongs to the broad class of substituted benzoic acid derivatives. Benzoic acid and its derivatives are a foundational structure in organic chemistry, recognized for their presence in natural products and their role as precursors in the synthesis of many commercial products. The modification of the benzene (B151609) ring of benzoic acid with various functional groups allows chemists to finely tune the molecule's steric, electronic, and physicochemical properties.

Research into substituted benzoic acids is extensive, particularly in medicinal chemistry. For instance, studies have shown that attaching different hydrophobic tails to a benzoic acid head via linkers like hydrazones can lead to the development of potent agents for specific biological targets, such as peroxisome proliferator-activated receptors (PPARγ), which are crucial in managing glucose and lipid homeostasis. researchgate.net

In this context, this compound is a distinct trifunctional derivative. Its structure incorporates:

A carboxylic acid group , which imparts acidity and can engage in reactions like esterification and amidation.

A formyl group , an aldehyde that is a key site for nucleophilic attack, condensation reactions, and oxidation or reduction. researchgate.net

A bromine atom , a halogen that significantly influences the electronic nature of the aromatic ring and serves as a crucial handle for cross-coupling reactions.

This specific combination of three different functional groups on a single aromatic ring makes this compound a highly specialized member of its class, offering a chemical versatility that is not present in simpler benzoic acid derivatives.

Significance as a Versatile Synthetic Building Block

In organic synthesis, a "building block" or "intermediate" is a molecule that serves as a starting point for the construction of more complex molecular architectures. This compound is a prime example of such a versatile building block due to the distinct reactivity of its functional groups. lookchem.com This multifunctionality allows chemists to perform a sequence of chemical transformations, selectively targeting one group while leaving the others intact for subsequent steps.

The synthetic utility stems from the specific reactions each functional group can undergo:

The Formyl Group: This aldehyde is reactive toward nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. It can be transformed into a hydroxymethyl group through reduction or oxidized to a second carboxylic acid group. Its ability to react with amines or hydrazines to form imines or hydrazones, respectively, is a common strategy for elaborating molecular structures, as demonstrated in the synthesis of novel heterocyclic compounds. researchgate.netresearchgate.net

The Bromine Atom: The bromo-substituent is an excellent functional group for modern cross-coupling reactions. Techniques such as Suzuki, Heck, and Sonogashira couplings, which are typically catalyzed by palladium complexes, use the bromine atom as a reactive site to attach new alkyl, vinyl, or aryl groups. This is a powerful method for building complex carbon skeletons from simpler precursors.

The Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, providing another avenue for molecular diversification.

The presence of these three groups allows for a multi-step, divergent synthesis strategy, where a single starting material can be used to generate a library of different, complex molecules. This efficiency makes it a valuable intermediate in the synthesis of fine chemicals, including pharmaceutical compounds and advanced materials. lookchem.combldpharm.com

Overview of Current Research Trajectories and Interdisciplinary Relevance

The unique structural features of this compound have positioned it as a compound of interest in several scientific fields. Its application is not confined to a single area but spans organic synthesis, medicinal chemistry, and materials science. bldpharm.com The significant number of patents associated with its chemical structure underscores its importance in ongoing research and commercial applications. nih.govuni.lu

Current research trajectories involving this compound include:

Medicinal Chemistry: As a substituted benzoic acid, it serves as a scaffold for the development of new therapeutic agents. The ability to selectively modify its three functional groups allows researchers to systematically alter its structure to optimize binding to biological targets and improve pharmacological properties. Its derivatives are investigated for potential biological activities.

Materials Science: The compound's multiple functional groups make it a candidate for creating novel polymers and coordination compounds. The carboxylic acid can be used for polyester (B1180765) or polyamide synthesis, while the other groups can be modified to tune the material's electronic or physical properties. This has relevance in the development of advanced materials with specific functions, such as those used in organic electronics. bldpharm.com

Organic Synthesis: Beyond its role as an intermediate, the compound is also a target of synthetic methodology research. Efforts are focused on developing more efficient and scalable methods for its preparation, reflecting its growing demand in various chemical industries.

The interdisciplinary relevance of this compound highlights its status as a powerful and adaptable tool in modern chemical research, enabling advancements across a range of scientific and industrial fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCWNHVSVOSFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776315-23-2
Record name 4-Bromo-3-formylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Process Optimization for 4 Bromo 3 Formylbenzoic Acid

Established Synthetic Routes to 4-Bromo-3-formylbenzoic Acid

The preparation of this compound can be achieved through several established synthetic pathways. These routes often involve either the direct functionalization of a pre-existing benzoic acid derivative or the sequential introduction and modification of functional groups to construct the target molecule.

Direct Bromination Approaches for Benzoic Acid Derivatives

A common and direct method for synthesizing this compound involves the electrophilic aromatic substitution of 3-formylbenzoic acid. In this approach, the bromine atom is selectively introduced at the 4-position of the benzene (B151609) ring. The directing effects of the existing formyl and carboxyl groups on the aromatic ring influence the regioselectivity of the bromination reaction.

The choice of brominating agent is crucial for the success of this reaction. Common reagents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). To facilitate the reaction and generate the electrophilic bromine species, a catalyst such as iron(III) bromide (FeBr₃) is often employed. The reaction conditions, particularly temperature, must be carefully controlled to ensure the desired regioselectivity and to prevent the formation of polybrominated byproducts.

Table 1: Reagents and Conditions for Direct Bromination of 3-Formylbenzoic Acid

Starting MaterialBrominating AgentCatalystTypical Conditions
3-Formylbenzoic acidBromine (Br₂) or N-Bromosuccinimide (NBS)Iron(III) bromide (FeBr₃)Controlled temperature, often in a suitable solvent.

Formylation Strategies in the Synthesis of Aromatic Aldehydes

Another synthetic strategy involves the formylation of a brominated benzoic acid precursor, such as 4-bromobenzoic acid. Various formylation methods are available for introducing a formyl group onto an aromatic ring. These methods often require the use of specific formylating agents and catalysts.

While detailed procedures for the direct formylation of 4-bromobenzoic acid to yield this compound are not extensively documented in the provided search results, general formylation techniques for aromatic compounds are well-established. For instance, the Duff reaction, which uses hexamethylenetetramine, is a known method for the formylation of phenols. researchgate.net The Vilsmeier-Haack reaction, employing a phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), is another common method for formylating activated aromatic rings. The applicability of these methods to 4-bromobenzoic acid would depend on the reactivity of the substrate and the compatibility of the functional groups with the reaction conditions.

Sequential Functional Group Introduction Methods

A versatile approach to synthesizing this compound involves the sequential introduction of the required functional groups. This strategy offers greater control over the final structure and can be adapted to utilize readily available starting materials.

One potential, though not explicitly detailed in the search results for this specific compound, could start with the oxidation of a suitable precursor. For example, a method for preparing 4-bromobenzoic acid involves the liquid phase catalytic oxidation of p-bromotoluene. google.com Following the synthesis of 4-bromobenzoic acid, a subsequent formylation step would be required to introduce the aldehyde group at the 3-position.

Advanced Reaction Optimization Studies

To improve the efficiency and selectivity of the synthesis of this compound, researchers have investigated various optimization strategies. These studies often focus on the influence of catalysts and the control of reaction parameters like pH.

Influence of Catalytic Systems on Reaction Efficiency

The choice of catalyst can significantly impact the yield and purity of the product in the synthesis of this compound. In direct bromination reactions, the catalytic system is key to generating the active electrophile and controlling the regioselectivity. For instance, the use of iron(III) bromide in the bromination of 3-formylbenzoic acid is a standard approach.

In other related syntheses, different catalytic systems have been explored. For example, in the synthesis of 3-borono-4-formylbenzoic acid, a palladium catalyst is used in the Miyaura borylation reaction. smolecule.com While not directly applicable to the synthesis of the bromo-analogue, this highlights the importance of catalyst selection in the functionalization of benzoic acid derivatives. Further research into alternative catalytic systems for the bromination of 3-formylbenzoic acid could lead to improved reaction efficiency and milder reaction conditions.

pH Control and Side Reaction Suppression during Synthesis

Maintaining the optimal pH is crucial during the synthesis and purification of this compound to maximize yield and minimize the formation of byproducts. For instance, in the work-up procedure following a synthesis, adjusting the pH is a common step to precipitate the product or to separate it from impurities.

In a related context, the synthesis of other functionalized benzoic acids demonstrates the importance of pH control. For example, in the synthesis of BSA-NH₂, the pH of the solution was maintained at 6.5 using dilute HCl. rsc.org This careful control of pH is essential to ensure the desired reaction proceeds and to prevent unwanted side reactions. While specific pH optimization data for the synthesis of this compound is not available in the search results, the principles of controlling pH to manage the ionization state of the carboxylic acid and to influence the reactivity of other functional groups are broadly applicable.

Temperature and Solvent System Effects on Yield and Selectivity

The synthesis of this compound is commonly achieved through the electrophilic bromination of 3-formylbenzoic acid. The success of this synthesis is highly dependent on reaction parameters, particularly temperature and the choice of solvent, which significantly influence both the yield and the regioselectivity of the reaction.

The primary goal is the selective introduction of a bromine atom at the C-4 position, which is para to the carboxyl group and meta to the deactivating formyl group. Controlling the temperature is crucial to prevent over-bromination and the formation of undesired isomers. Mild to moderate temperatures are generally preferred for this transformation. Solvents are selected based on their ability to dissolve the starting materials, their inertness to the reactive brominating agents, and their influence on reaction rate and selectivity.

While specific, detailed optimization studies are not extensively published, the principles of electrophilic aromatic substitution allow for the construction of a representative study. A hypothetical optimization for the bromination of 3-formylbenzoic acid using N-bromosuccinimide (NBS) and a catalytic amount of acid might explore various solvents and temperatures, yielding results similar to those presented in the following tables.

Table 1: Effect of Solvent on Reaction Yield at a Constant Temperature (40 °C)

EntrySolventDielectric Constant (ε)Yield (%)Selectivity (4-bromo isomer)
1Acetic Acid6.285>98%
2Tetrahydrofuran (THF)7.678>98%
3Dichloromethane (B109758) (DCM)9.16595%
4Acetonitrile (B52724)37.57290%

This table is a representative example based on chemical principles and not from a specific cited study.

Table 2: Effect of Temperature on Reaction Yield in Acetic Acid

EntryTemperature (°C)Time (h)Yield (%)Selectivity (4-bromo isomer)
125 (Room Temp.)1275>99%
240685>98%
36048896%
480 (Reflux)29091%

This table is a representative example based on chemical principles and not from a specific cited study.

Isolation and Purification Techniques for High Purity this compound

Following the synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, catalysts, and reaction byproducts. Achieving high purity (>97%) typically involves a combination of work-up, recrystallization, and chromatographic methods.

Recrystallization Protocols for Enhanced Purity

Recrystallization is a highly effective method for purifying the crude solid product. The selection of an appropriate solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. Methanol (B129727) has been identified as a suitable solvent for this purpose.

A typical laboratory-scale recrystallization protocol to enhance the purity of this compound is as follows:

Dissolution: The crude solid is placed in an Erlenmeyer flask. A minimum amount of hot methanol is added incrementally until the solid completely dissolves with gentle swirling or stirring near the solvent's boiling point.

Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, a small amount of activated charcoal can be added to the hot solution, which is then maintained at a gentle boil for a few minutes. The charcoal is subsequently removed by hot filtration.

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.

Isolation: The resulting crystals are collected by suction filtration, for instance, using a Büchner funnel.

Washing and Drying: The collected crystal cake is washed with a small amount of ice-cold methanol to remove any residual soluble impurities. The purified crystals are then dried under vacuum to remove all traces of the solvent.

This process effectively removes most soluble impurities, significantly increasing the melting point and purity of the final product.

Chromatographic Separation Methods in Research Scale Production

For research-scale production or when very high purity is required, column chromatography is the preferred method of purification. units.it This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

For this compound, silica (B1680970) gel is the standard stationary phase due to its polarity. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). epo.org The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.

A representative research-scale column chromatography protocol is detailed below:

Stationary Phase: Silica gel (e.g., 230-400 mesh).

Mobile Phase System: A gradient of ethyl acetate in hexanes.

Column Packing: The silica gel is packed into a glass column as a slurry with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, silica-adsorbed sample is carefully added to the top of the packed column.

Elution: The separation is performed by running the mobile phase through the column. The polarity is increased gradually, for example, from an initial 5% ethyl acetate in hexanes to 30% ethyl acetate. A typical gradient might be:

5% Ethyl Acetate / Hexanes (2 column volumes)

10% Ethyl Acetate / Hexanes (4 column volumes)

20% Ethyl Acetate / Hexanes (4 column volumes)

30% Ethyl Acetate / Hexanes (until product is fully eluted)

Fraction Collection: The eluate is collected in a series of fractions, which are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Isolation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Application of Biphasic Solvent Systems for Product Work-up

Before final purification by recrystallization or chromatography, an initial work-up using a biphasic solvent system is employed to remove inorganic salts and highly polar or non-polar impurities. This liquid-liquid extraction technique takes advantage of the compound's carboxylic acid functionality.

A common biphasic work-up procedure following the synthesis of this compound involves several steps:

Quenching: The reaction mixture is first cooled and then quenched by carefully adding it to water or an ice-water mixture.

Extraction: An immiscible organic solvent, typically ethyl acetate, is added to the aqueous mixture, creating two distinct layers. The product, being an organic acid, will partition between the two phases depending on the pH.

Basification and Washing: The pH of the aqueous layer is adjusted to be neutral or slightly basic (e.g., pH 7-8) by adding a base such as sodium bicarbonate or sodium carbonate solution. This deprotonates the carboxylic acid group, forming the corresponding carboxylate salt, which is highly soluble in the aqueous layer. This step allows for the removal of non-acidic organic impurities, which remain in the ethyl acetate layer. The layers are separated, and the organic layer may be discarded.

Acidification and Precipitation: The aqueous layer, now containing the sodium 4-bromo-3-formylbenzoate salt, is acidified by the dropwise addition of a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (e.g., pH 2-3). This protonates the carboxylate, regenerating the neutral this compound, which is poorly soluble in water and precipitates out of the solution.

Isolation of Crude Product: The precipitated solid is collected by filtration, washed with cold water to remove residual inorganic salts, and then dried. This crude solid can then be further purified using the methods described above.

This acid-base extraction is a powerful technique for separating the desired carboxylic acid from neutral or basic impurities, providing a substantially purified crude product for subsequent final purification steps.

Chemical Reactivity and Transformative Chemistry of 4 Bromo 3 Formylbenzoic Acid

Reactivity Profile of the Formyl Functional Group

The formyl (aldehyde) group in 4-bromo-3-formylbenzoic acid is a key site for various chemical reactions, including oxidation, reduction, and nucleophilic additions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functionality can be readily oxidized to a carboxylic acid. This transformation is a common step in the synthesis of more complex molecules. The oxidation converts the formyl group into a carboxyl group, yielding 4-bromo-3-carboxybenzoic acid. Common oxidizing agents for this reaction include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).

Table 1: Oxidation of this compound

ReactantOxidizing AgentProduct
This compoundPotassium permanganate (KMnO4) or Chromium trioxide (CrO3)4-Bromo-3-carboxybenzoic acid

Reduction Reactions to Hydroxymethyl Moieties

The formyl group can be reduced to a hydroxymethyl group (-CH2OH). This reaction is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting product is 4-bromo-3-(hydroxymethyl)benzoic acid. bldpharm.com

Table 2: Reduction of this compound

ReactantReducing AgentProduct
This compoundSodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)4-Bromo-3-(hydroxymethyl)benzoic acid

Nucleophilic Addition and Condensation Chemistry

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This allows for a variety of nucleophilic addition and condensation reactions. smolecule.com For instance, it can react with amines to form imines or with alcohols to form acetals. These reactions are fundamental in building more complex molecular structures.

Reactivity Profile of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring also provides a reactive site for various transformations, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Mechanisms

In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group, in this case, the bromine atom, on an aromatic ring. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this compound, the formyl and carboxylic acid groups are electron-withdrawing, which can facilitate nucleophilic attack on the carbon atom bearing the bromine. The reaction generally proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Strategic Precursor for Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent makes this compound an excellent precursor for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A prominent example is the Suzuki-Miyaura coupling, where the aryl bromide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. smolecule.comresearchgate.net This reaction is widely used to synthesize biaryl compounds. Other important cross-coupling reactions include the Heck, Negishi, Stille, and Sonogashira reactions, which provide versatile methods for creating complex organic molecules from this halogenated intermediate. researchgate.net

Suzuki-Miyaura Coupling and Analogous Processes

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an aryl or vinyl boronic acid. The choice of catalyst is crucial, with palladium complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand being commonly employed. libretexts.org The base, such as potassium carbonate or sodium carbonate, is necessary to activate the boronic acid.

A typical catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst. libretexts.org

The reactivity of the halide in Suzuki-Miyaura coupling follows the general trend of I > Br > OTf > Cl > F. libretexts.org The bromo-substituent on this compound provides a good balance of reactivity and stability for these transformations.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-formylbenzoic Acid Derivatives

Reactant 1Reactant 2Catalyst SystemProduct Type
5-bromo-3-formylbenzoic acid3-cyanophenylboronic acidPalladium acetate or Pd(PPh₃)₄Biaryl compound
Aryl HalideAryl Boronic AcidPd(OAc)₂, LigandBiaryl
Vinyl HalideVinyl Boronic AcidPd(PPh₃)₄, BaseConjugated Diene

This table illustrates the versatility of the Suzuki-Miyaura coupling for creating various carbon-carbon bonds using bromo-substituted benzoic acid derivatives.

Other Palladium-Catalyzed Carbon-Carbon Bond Formations

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound facilitates other palladium-catalyzed carbon-carbon bond-forming reactions. These transformations expand the synthetic utility of this compound, allowing for the introduction of a variety of functional groups.

One such reaction is the Heck reaction , which couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted alkenes. Another important transformation is the Sonogashira coupling , which involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to yield an aryl-substituted alkyne.

Palladium-catalyzed carbonylation reactions represent another class of transformations applicable to this compound. researchgate.net In these reactions, carbon monoxide is introduced to form new carbonyl-containing compounds. Depending on the nucleophile present, this can lead to the synthesis of amides (aminocarbonylation), esters (alkoxycarbonylation), or other carboxylic acid derivatives. researchgate.net The use of specific ligands, such as Xantphos, has been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure. researchgate.net

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional moiety in this compound, offering a site for various derivatizations.

The carboxylic acid group of this compound can readily undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. justdial.com This reaction is typically reversible, and the equilibrium can be shifted towards the product by removing water or using an excess of the alcohol.

Kinetic studies of esterification reactions, such as that between acetic acid and ethanol, show that the reaction rate is influenced by factors like temperature and the molar ratio of reactants. researchgate.net Increasing the temperature generally increases the rate constant. researchgate.net The reaction is acid-catalyzed, and the mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity towards attack by the alcohol.

The carboxylic acid can be converted into an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as it is not reactive enough to directly react with amines. Common methods for activating the carboxylic acid include converting it to an acyl chloride or using coupling reagents.

Modern amidation protocols often employ coupling reagents to facilitate the formation of the amide bond under mild conditions. researchgate.net Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), are widely used. researchgate.netrsc.org These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine to form the amide. For instance, the use of EDC and DMAP with a catalytic amount of HOBt has been reported as an effective method for the amidation of functionalized carboxylic acids. researchgate.net

Table 2: Common Coupling Reagents for Amidation

Coupling ReagentAdditiveTypical Application
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPPeptide synthesis, general amidation
DIC (N,N'-diisopropylcarbodiimide)NoneUsed when avoiding hydrochloride byproducts
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt, BasePeptide synthesis

This table summarizes common coupling reagents used to facilitate the formation of amide bonds from carboxylic acids and amines.

Mechanistic Elucidation of Key Transformations

The transformations of this compound are governed by well-established reaction mechanisms. For palladium-catalyzed cross-coupling reactions, the catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination. libretexts.org The specific nature of the catalyst, ligands, and substrates can influence the efficiency and outcome of these reactions.

In esterification, the acid catalyst protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. This is followed by proton transfer and the elimination of a water molecule to form the ester.

Amidation reactions using coupling reagents involve the formation of a highly reactive activated intermediate. For example, carbodiimides like EDC react with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, releasing a urea (B33335) byproduct. The addition of HOBt can improve reaction efficiency by forming an activated ester, which is less prone to side reactions and racemization in the case of chiral substrates.

Derivatization and Analog Synthesis Utilizing 4 Bromo 3 Formylbenzoic Acid Scaffold

Design and Synthesis of Substituted Benzoic Acid Analogs

The presence of three distinct reactive sites on the 4-Bromo-3-formylbenzoic acid molecule—the carboxylic acid, the aldehyde, and the bromine substituent—offers a rich platform for creating a wide array of substituted benzoic acid derivatives. Each functional group can be selectively targeted to build molecular complexity.

The bromine atom at the 4-position is a key functional handle for derivatization. It serves as an excellent leaving group in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are particularly effective for this transformation. For instance, reacting this compound with an aryl boronic acid can replace the bromine atom with a new aryl group, leading to complex biaryl structures.

Furthermore, the synthesis of isomers, such as 3-Bromo-4-formylbenzoic acid or 4-Bromo-2-formylbenzoic acid, allows for a systematic study of how substituent placement affects molecular properties and reactivity. lookchem.com The ortho-substituted isomer, for example, may exhibit different reactivity due to increased steric hindrance near the formyl and carboxylic acid groups compared to its meta-counterpart.

Table 1: Potential Cross-Coupling Reactions for Bromine Substitution This table presents hypothetical reaction examples based on established chemical principles.

Coupling Reaction Reactant Catalyst System Potential Product
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 3-Formyl-[1,1'-biphenyl]-4-carboxylic acid
Buchwald-Hartwig Aniline (B41778) Pd₂(dba)₃, Xantphos, Cs₂CO₃ 4-Anilino-3-formylbenzoic acid

The formyl (aldehyde) group at the 3-position is highly reactive and can be readily transformed into other functional groups to enhance molecular functionality. Standard transformations include oxidation to a carboxylic acid and reduction to a primary alcohol.

Oxidation: Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), the formyl group can be converted into a second carboxylic acid group, yielding 4-bromobenzene-1,3-dicarboxylic acid.

Reduction: The formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄). This creates 4-bromo-3-(hydroxymethyl)benzoic acid, adding a new site for potential esterification or etherification.

Wittig Reaction: The aldehyde can also participate in olefination reactions, such as the Wittig reaction, to form an alkene. researchgate.net Reacting this compound with a phosphorane ylide (e.g., Ph₃P=CH₂) would extend the carbon chain and introduce a double bond.

Table 2: Key Transformations of the Formyl Group

Reaction Type Reagent(s) Resulting Functional Group Product Name
Oxidation KMnO₄ Carboxylic Acid 4-Bromobenzene-1,3-dicarboxylic acid
Reduction NaBH₄ Hydroxymethyl 4-Bromo-3-(hydroxymethyl)benzoic acid

The carboxylic acid moiety is readily converted into esters and amides, which are crucial derivatives in medicinal chemistry and materials science.

Esterification: The synthesis of esters is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid yields methyl 4-bromo-3-formylbenzoate. tsijournals.com More complex esters can be formed using methods involving activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Amide Synthesis: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction often requires the use of coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or CDI (Carbonyldiimidazole) to activate the carboxylic acid for nucleophilic attack by the amine. researchgate.netresearchgate.net This approach has been used to generate libraries of novel retinoid analogues and other biologically relevant molecules. researchgate.net

Construction of Novel Heterocyclic Systems

The multifunctional nature of this compound makes it an excellent starting material for the synthesis of complex heterocyclic structures, which are prevalent in pharmacologically active compounds.

The thiazole (B1198619) ring is a key heterocycle in many pharmaceutical agents. mdpi.com A common route to thiazoles is the Hantzsch synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. youtube.com While this compound is not an α-halocarbonyl itself, it can be converted into a suitable intermediate.

A plausible synthetic pathway involves:

Reduction of the formyl group to a hydroxymethyl group.

Esterification of the carboxylic acid to protect it (e.g., as a methyl ester).

Oxidation of the hydroxymethyl group to a new formyl group.

Alpha-bromination of the newly formed aldehyde to create the required α-halocarbonyl intermediate.

Alternatively, research has shown that 2-halobenzaldehydes can react with dithiooxamide (B146897) to form thiazolo-fused heterocycles like thiazolo[5,4-c]isoquinolines. rsc.orgresearchgate.net This suggests that this compound, after suitable modification, could be a precursor for similar fused thiazole systems.

Chalcones, or 1,3-diaryl-2-propene-1-ones, are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. iqs.edu They are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and a ketone. dergipark.org.tr

In this context, this compound serves as the aromatic aldehyde component. It can be condensed with various substituted acetophenones in the presence of a base (like NaOH) to yield a series of chalcone (B49325) derivatives. dergipark.org.triosrjournals.org The resulting chalcones incorporate the 4-bromo-benzoic acid moiety, a carbonyl group, and a new aromatic ring from the ketone, creating a highly functionalized molecule with potential for further derivatization.

Table 3: Representative Chalcone Synthesis This table illustrates the Claisen-Schmidt condensation using this compound as the aldehyde component.

Aldehyde Component Ketone Component Base General Chalcone Product Structure
This compound Acetophenone NaOH 4-Bromo-3-((E)-3-oxo-3-phenylprop-1-en-1-yl)benzoic acid
This compound 4'-Methoxyacetophenone NaOH 4-Bromo-3-((E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid

Formation of Polycyclic Nitrogen-Containing Heterocycles

Bioconjugation Chemistry and Linker Design Based on this compound

The distinct reactivity of the functional groups on this compound makes it an excellent starting point for designing specialized molecules for bioconjugation, particularly heterobifunctional linkers.

Heterobifunctional linkers are molecules that contain two different reactive groups, enabling the connection of two different biomolecules, such as a peptide and an oligonucleotide. nih.gov The structure of this compound is well-suited for this purpose, as its three functional groups can be selectively modified to introduce orthogonal reactive handles.

For instance, a novel heterobifunctional linker has been synthesized starting from this compound. In a two-step process, the carboxylic acid group was first modified via O-propargylation, introducing an alkyne group. This alkyne serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" reaction. Subsequently, the bromine atom on the aromatic ring was substituted with a thiol group by treatment with sodium sulfide. This synthesis results in a versatile linker molecule featuring three distinct reactive sites: an aldehyde for forming imines with amines, an alkyne for CuAAC reactions, and a thiol group.

The site-selective modification of proteins is a critical tool in chemical biology and drug development. nih.govrhhz.net Lysine (B10760008) is a frequent target due to the nucleophilicity of its side-chain primary amine, but its high abundance on protein surfaces makes selective modification challenging. nih.govmdpi.com Aldehyde-containing linkers are effective reagents for targeting lysine residues through the formation of an imine bond. nih.govmdpi.com

Linkers derived from this compound can be used for the chemoselective modification of primary amines within peptides and proteins. The aldehyde group on the linker reacts selectively with the ε-amino group of lysine residues under biocompatible conditions. mdpi.com This strategy has been shown to be effective for labeling various peptides, demonstrating a preference for primary amines over other nucleophilic sidechains like those of histidine, cysteine, or serine. This approach allows for the introduction of a payload or another biomolecule at a specific lysine site, facilitated by the other functional groups on the linker.

The table below details the successful conjugation of a linker derived from this compound to the primary amine of various peptides, showcasing the yields of the resulting bicyclic adducts.

EntryPeptide SequenceProductYield (%)
11a GGGAdduct of GGG92
11b GGLAdduct of GGL90
11c GGYAdduct of GGY89
11d GGRAdduct of GGR85
11e GGHAdduct of GGH88
11f GGSAdduct of GGS85
11g GGCAdduct of GGC82
11h GGNAdduct of GGN89
11i GGQAdduct of GGQ86
11j VGGAdduct of VGG81
11k AGGAdduct of AGG84
11l LGGAdduct of LGG85
11m YGGAdduct of YGG86
11n RGGAdduct of RGG83

This table presents data on the scope of peptide conjugation with a heterobifunctional linker derived from this compound. The reactions demonstrate high efficiency for modifying the N-terminal primary amine across a variety of peptide sequences.

Advanced Applications in Organic Synthesis and Materials Science Research

4-Bromo-3-formylbenzoic Acid as a Key Intermediate in Complex Organic Synthesis

The distinct reactivity of each functional group on this compound allows for its strategic use in multi-step organic synthesis, enabling the construction of intricate molecular architectures. The aldehyde is amenable to condensation and nucleophilic addition reactions, the carboxylic acid can form esters and amides, and the bromo group is a handle for cross-coupling reactions.

A notable application is in the synthesis of heterobifunctional linkers for bioconjugation. Researchers have utilized this compound as the starting material for a linker designed for three-component, one-pot protein modification. nih.gov The synthesis involves a two-step process to create a mercaptobenzaldehyde-based linker, which facilitates highly selective and robust amine labeling on proteins under biocompatible conditions. nih.gov This strategy allows for the precise attachment of multiple bioactive components, such as peptides or fluorophores, to a protein. nih.gov

Another example of its utility is in palladium-catalyzed cross-coupling reactions. The methyl ester of this compound has been used in a Suzuki coupling reaction with potassium vinyltrifluoroborate. rsc.org This reaction selectively replaces the bromine atom to form 3-formyl-4-vinylbenzoic acid methyl ester, demonstrating how the bromo group can be functionalized while leaving the aldehyde and ester groups intact for subsequent transformations. rsc.org

Table 1: Synthesis of a Heterobifunctional Linker

Step Starting Material Reagents Product Yield Reference
1 This compound Propargyl bromide, K₂CO₃ 4-Bromo-3-formylbenzoate 95% nih.gov

Role in the Development of Functional Materials

The compound's structure is highly suitable for incorporation into larger macromolecular systems, including polymers and coordination networks, leading to materials with tailored properties.

Integration into Polymer Science and Advanced Materials

This compound is a promising monomer for the synthesis of functional polymers. The carboxylic acid group can undergo condensation polymerization to form polyesters or polyamides, while the aldehyde and bromo groups can be retained as pendant functionalities along the polymer chain. These groups can then be used for post-polymerization modification, allowing for the attachment of other molecules or for cross-linking the polymer chains.

While specific, large-scale polymer systems based exclusively on this monomer are not yet widely reported in mainstream literature, its potential is recognized in material science. smolecule.com The presence of the bromine atom, for instance, can enhance flame retardancy or serve as a site for grafting other polymer chains. The aldehyde group offers a reactive site for creating stimuli-responsive materials, where the polymer's properties could change in response to specific chemical triggers.

Catalysis and Ligand Development from this compound Scaffolds

The compound serves not only as a building block for materials but also as a precursor for synthesizing specialized ligands for catalysis. The ability to selectively modify each of the three functional groups allows for the creation of tailored molecular scaffolds that can coordinate to a metal center and influence its catalytic activity.

In one study, the methyl ester of this compound was a key intermediate in the development of a novel bifunctional catalyst system for the hydroacylation of alkenes. rsc.org The compound was subjected to a series of reactions to build a more complex ligand structure, demonstrating its role as a foundational scaffold in the rational design of new catalysts. rsc.org The development of such ligands is crucial for advancing catalytic processes that are more efficient and selective.

Electrochemical Applications of Derivatives

Derivatives of this compound, particularly those that can chelate to metal ions, are of interest for their potential electrochemical applications.

Schiff Base Metal Complexes and Their Electrochemical Activity

Schiff bases are compounds containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine with an aldehyde or ketone. The formyl group of this compound is readily converted into a Schiff base by reacting it with a primary amine. If a diamine is used, a bidentate or polydentate ligand can be formed.

This resulting Schiff base ligand, still containing the carboxylate and bromo functionalities, can then be complexed with various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)). ambeed.com The chelation of the metal by the Schiff base often leads to highly stable metal complexes with interesting electrochemical properties. The metal center in these complexes can typically undergo reversible oxidation and reduction processes, which can be studied using techniques like cyclic voltammetry.

The electrochemical potential of these redox events can be finely tuned by the electronic nature of the ligand. The electron-withdrawing or -donating properties of substituents on the aromatic ring, such as the bromo and carboxyl groups derived from the original this compound scaffold, would directly influence the electron density at the metal center and thus its electrochemical behavior. While specific electrochemical studies on Schiff base complexes derived from this particular acid are not yet prevalent, the general field of Schiff base electrochemistry suggests this is a promising area for future research.

Computational and Theoretical Investigations on 4 Bromo 3 Formylbenzoic Acid and Its Derivatives

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the electronic structure and reactivity of organic molecules. For 4-bromo-3-formylbenzoic acid, these computational methods provide insights into its molecular geometry, stability, and the influence of its substituent groups—a bromine atom, a formyl group, and a carboxylic acid group—on the aromatic ring.

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity

The reactivity of this compound can be analyzed through various descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For a derivative, 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these parameters, providing a model for similar analyses of the parent compound.

Furthermore, the molecular electrostatic potential (MEP) surface, another product of DFT calculations, visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For substituted benzoic acids, the MEP can highlight the reactive potential of the carbonyl oxygen of the formyl group, the acidic proton of the carboxylic acid, and the regions of the aromatic ring influenced by the bromine atom.

Basis Set and Functional Selection for Accurate Prediction

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For substituted benzoic acids, a variety of functionals and basis sets have been explored to ensure reliable predictions.

Functionals that incorporate a portion of the exact Hartree-Fock exchange, known as hybrid functionals, are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that has demonstrated success in predicting the geometries and vibrational frequencies of substituted benzoic acids. nih.govnih.gov For more specific applications like calculating pKa values, functionals with a higher percentage of Hartree-Fock exchange, such as M06-2X, have been shown to provide improved accuracy when paired with a suitable basis set.

The choice of basis set is equally critical. Pople-style basis sets, such as the 6-311G series, are commonly used. The addition of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic structure of molecules with heteroatoms and to model non-covalent interactions. For instance, the 6-311++G(d,p) basis set has been successfully used in computational studies of various substituted benzoic acids, providing a good balance between computational cost and accuracy. nih.gov

Table 1: Commonly Used DFT Functionals and Basis Sets for Substituted Benzoic Acids

FunctionalBasis SetTypical Application
B3LYP6-311+G(d,p)Geometry optimization, vibrational analysis. nih.gov
B3LYP6-311++G(d,p)Geometry optimization, vibrational analysis. nih.gov
M06-2X6-31++G(d,p)pKa calculations, thermochemical properties.
PBE0aug-cc-pVTZ-JCalculation of NMR spin-spin coupling constants. acs.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics (MD) simulations offer insights into the behavior of molecules over time, including their interactions with other molecules and their conformational flexibility.

For substituted benzoic acids, MD simulations can be employed to study their aggregation behavior in different solvents. rsc.org This is particularly relevant for understanding crystallization processes and the formation of supramolecular structures. ucl.ac.uk The General Amber Force Field (GAFF) is a common choice for modeling organic molecules like benzoic acid derivatives in MD simulations. ucl.ac.uk These simulations can reveal the preferred intermolecular interaction motifs, such as hydrogen bonding between carboxylic acid groups, which leads to the formation of dimers.

While specific MD simulations for this compound are not extensively documented in the literature, studies on benzoic acid itself provide a framework for how such investigations could be conducted. rsc.org These simulations can elucidate the influence of the formyl and bromo substituents on the intermolecular interactions and the resulting condensed-phase structure.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting spectroscopic data, which are essential for the characterization of chemical compounds.

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts.

For derivatives of 4-bromobenzoic acid, DFT calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These calculations can accurately model the influence of the bromo and formyl substituents on the chemical shifts of the aromatic protons and carbons. Discrepancies between calculated and experimental shifts can often be minimized by applying a scaling factor or by performing the calculations with the inclusion of a solvent model to better mimic the experimental conditions.

Table 2: Predicted vs. Experimental Chemical Shifts for a Related Compound (Illustrative)

AtomPredicted Shift (ppm)Experimental Shift (ppm)
H17.857.92
H27.607.68
C1 (COOH)168.2167.5
C4 (C-Br)129.5128.8

Note: This table is illustrative and based on typical data for substituted benzoic acids. Actual values for this compound would require specific calculations.

Vibrational Analysis via Infrared Spectroscopy Simulations

Theoretical vibrational analysis is a powerful complement to experimental infrared (IR) spectroscopy. By calculating the harmonic vibrational frequencies using DFT, a theoretical IR spectrum can be generated. This simulated spectrum can then be compared to the experimental spectrum to aid in the assignment of the observed vibrational modes.

For various bromobenzoic acids and other substituted benzoic acids, DFT calculations at the B3LYP/6-311+G(d,p) level have been shown to provide vibrational frequencies that are in good agreement with experimental data after the application of a scaling factor. nih.govnih.govijtsrd.com The calculated potential energy distribution (PED) can be used to provide a detailed assignment of each vibrational mode, such as the characteristic stretching vibrations of the C=O bonds in the carboxylic acid and formyl groups, the C-Br stretching vibration, and the various aromatic C-H and C-C vibrations.

Table 3: Key Vibrational Frequencies of this compound (Theoretical Predictions)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)~3500
C=O stretch (Carboxylic Acid)~1720
C=O stretch (Formyl)~1700
C-Br stretch~650

Note: These are approximate values based on typical DFT calculations for similar molecules.

Biological and Biomedical Research Potential of 4 Bromo 3 Formylbenzoic Acid Derivatives

Investigation of Enzyme Modulation and Inhibition Activities

Derivatives of benzoic acid are recognized for their ability to interact with and modulate the activity of various enzymes, a property that is actively being explored with compounds derived from the 4-bromo-3-formylbenzoic acid scaffold. Research has shown that para-substituted benzoic acid derivatives can act as competitive inhibitors for specific enzymes. For instance, certain rhodanine-scaffold-based benzoic acid derivatives have been identified as competitive inhibitors of Slingshot proteins, a group of phosphatases that regulate cytoskeleton dynamics, with inhibition constants (Ki) in the low micromolar range. chemicalbook.com

Furthermore, the structural motif of brominated benzoic acids has been found in potent enzyme inhibitors. A related compound, 4-bromo-3-hydroxybenzoic acid, is a known inhibitor of the enzyme histidine decarboxylase, which plays a crucial role in histamine (B1213489) formation in mammals. mdpi.com The broader class of benzoic acid derivatives has also demonstrated inhibitory properties against other key enzymes, such as human carbonic anhydrases and lipases, indicating a wide field of potential applications for novel derivatives. bldpharm.com The ability to synthesize diverse structures from this compound allows for the systematic exploration of structure-activity relationships to develop selective and potent enzyme inhibitors for therapeutic use.

Receptor Binding Assays and Ligand-Target Interactions

The development of ligands that can selectively bind to biological receptors is a cornerstone of modern drug discovery. Derivatives of this compound serve as valuable starting points for creating such molecules. Receptor binding assays, which measure the interaction between a ligand and a receptor, are crucial for evaluating the potential of these compounds. researchgate.netnih.gov

A notable example of this application is the synthesis and evaluation of a series of benzoic acid derivatives as antagonists for the Very Late Antigen-4 (VLA-4) receptor, which is involved in inflammatory processes. apolloscientific.co.uk In these studies, the introduction of bromine or chlorine at the 3-position of a central benzene (B151609) ring led to compounds with improved pharmacokinetic properties and potent VLA-4 antagonism, with IC50 values in the nanomolar range. apolloscientific.co.uk This highlights how the specific placement of a halogen, such as the bromine atom in this compound, can be critical for optimizing ligand-target interactions. The versatility of the scaffold allows for systematic modifications to enhance binding affinity and selectivity for a wide range of biological targets.

Evaluation of Antimicrobial and Antibacterial Activities

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of benzoic acid have long been recognized for their antibacterial and antifungal properties. bldpharm.comnih.gov Recent research has focused on creating more potent and specific agents, with derivatives of this compound showing significant promise.

Specifically, pyrazole (B372694) derivatives synthesized from benzoic acid precursors have demonstrated potent activity against a range of clinically relevant bacteria. These compounds have been particularly effective against Gram-positive pathogens, including drug-resistant strains. For example, certain 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have shown high potency against various strains of Staphylococcus and Enterococcus.

Studies have identified compounds with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL. The substitution pattern on the aniline (B41778) ring, including the presence of halogens like bromo and chloro, significantly influences the antibacterial potency. researchgate.netmdpi.com Furthermore, other pyrazole derivatives have been identified as powerful agents against the problematic Gram-negative bacterium Acinetobacter baumannii, with some compounds producing large zones of growth inhibition in disk diffusion assays. researchgate.net

Derivative ClassBacterial StrainActivity TypeObserved EfficacyReference
Pyrazole-derived anilinesBacillus subtilis ATCC 6623MICAs low as 1 µg/mL researchgate.net
Pyrazole-derived anilinesS. aureus ATCC 33591 (MRSA)MIC1 µg/mL researchgate.net
Bis(trifluoromethyl)aniline derivativeS. aureus (various strains)MIC3.12 µg/mL mdpi.com
Bis(trifluoromethyl)aniline derivativeEnterococcus faecalis & E. faeciumMIC3.12 µg/mL mdpi.com
Bromo-substituted hydrazone derivativeAcinetobacter baumanniiZone of InhibitionGood activity researchgate.net
3-Trifluoromethyl-4-bromo derivativeGram-positive strainsMICAs low as 0.5 µg/mL researchgate.net

Assessment of Antioxidant Properties

Oxidative stress is implicated in a variety of diseases, making the development of effective antioxidants a key area of research. Benzoic acid derivatives, particularly those with hydroxyl substitutions, are known to possess antioxidant properties. nih.gov The potential of derivatives from this compound is being actively investigated.

Exploration of Potential Therapeutic Applications

The chemical versatility of this compound derivatives makes them attractive candidates for a wide range of therapeutic applications, including the development of anticancer agents. researchgate.net The benzoic acid scaffold is a component of many existing drugs and is used as a building block for synthesizing new bioactive molecules. researchgate.net

A significant area of exploration is the use of these derivatives in creating targeted drug delivery systems. The functional groups on the molecule can be used to conjugate the therapeutic agent to nanocarriers like nanoparticles, nanogels, or polymers. researchgate.net This functionalization can improve the biocompatibility, stability, and bioavailability of the drug. apolloscientific.co.uk

More importantly, it enables the specific targeting of diseased cells, such as cancer cells, by attaching ligands (e.g., peptides, antibodies) that bind to receptors overexpressed on the target cell surface. apolloscientific.co.ukresearchgate.net For example, phenylboronic acid, a related benzoic acid derivative, has been used to create glucose-responsive (targeted) systems for insulin (B600854) delivery. bldpharm.com Similarly, benzoic acid has been used to functionalize iron oxide nanoparticles. samipubco.com By leveraging the reactive sites of this compound, its derivatives could be incorporated into such advanced systems to ensure the therapeutic payload is delivered directly to the site of action, thereby increasing efficacy and minimizing side effects on healthy tissue. researchgate.net

Studies on Anticholinesterase and Urease Inhibition

Derivatives of this compound, particularly Schiff bases and hydrazones formed from its reactive aldehyde group, are of significant interest in the study of enzyme inhibition. While specific studies on the anticholinesterase and urease inhibitory activities of derivatives directly synthesized from this compound are not extensively documented in publicly available research, the broader classes of brominated benzoic acid derivatives and aromatic aldehydes have shown promise in these areas.

Anticholinesterase Activity:

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing conditions such as Alzheimer's disease. Research into various substituted benzoic acid and benzaldehyde (B42025) derivatives has demonstrated their potential as cholinesterase inhibitors. For instance, studies on aminobenzoic acid derivatives have shown that their inhibitory potential against AChE and BChE can be modulated by the nature and position of substituents on the aromatic ring. researchgate.net The presence of a bromine atom, an electron-withdrawing group, on the aromatic ring of a benzoic acid derivative could influence its binding affinity to the active site of cholinesterases.

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is also a concern in agriculture due to nitrogen loss from urea-based fertilizers. Consequently, the development of urease inhibitors is an active area of research.

Hydrazones, which can be synthesized from the formyl group of this compound, are a well-established class of urease inhibitors. Numerous studies on various hydrazone derivatives have demonstrated their potent inhibitory effects on this enzyme. The general structure of hydrazones allows for diverse substitutions that can be fine-tuned to enhance their interaction with the nickel ions in the active site of urease. For example, a series of 1-(4-(1-(2-(4-substitutedphenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea derivatives showed excellent urease inhibitory activities, with IC50 values in the low micromolar range. indexcopernicus.comresearchgate.net The presence of a bromo substituent on the phenyl ring of a hydrazone derivative could modulate its electronic properties and steric interactions within the enzyme's active site, potentially leading to enhanced inhibitory activity.

While direct experimental data for this compound derivatives is lacking, the established anti-urease activity of brominated compounds and hydrazones provides a strong rationale for investigating such derivatives as potential urease inhibitors.

Table 1: Potential Anticholinesterase and Urease Inhibition by Derivatives of this compound (Hypothetical)

Derivative ClassTarget EnzymePotential for InhibitionRationale
Schiff BasesAnticholinesterase (AChE, BChE)Moderate to HighThe imine group is a known pharmacophore for AChE inhibition. The bromo and carboxyl groups can modulate binding affinity.
HydrazonesUreaseHighHydrazones are a well-established class of urease inhibitors. The bromo substituent can enhance activity through electronic and steric effects.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

For Anticholinesterase Inhibition:

In the context of cholinesterase inhibitors based on aromatic scaffolds, several structural features are known to influence activity:

Nature and Position of Substituents: The electronic properties (electron-donating or electron-withdrawing) and the position of substituents on the aromatic ring can significantly impact the binding affinity of the inhibitor to the enzyme's active site. A bromine atom, being an electron-withdrawing group, can alter the charge distribution of the aromatic ring and influence interactions with amino acid residues in the active site.

The Imine Linkage in Schiff Bases: The geometry and electronic nature of the C=N bond in Schiff base derivatives are critical for their interaction with the catalytic triad (B1167595) of cholinesterases.

For Urease Inhibition:

For urease inhibitors, particularly those based on hydrazone scaffolds, the following SAR principles are generally observed:

Coordination with Nickel Ions: The ability of the hydrazone moiety to coordinate with the nickel ions in the active site of urease is a key determinant of its inhibitory activity.

Substituents on the Aromatic Ring: The presence of electron-withdrawing or electron-donating groups on the aromatic rings of the hydrazone can modulate the electron density of the coordinating atoms and affect the strength of the interaction with the nickel ions. Halogen substituents, such as bromine, have often been associated with enhanced urease inhibitory activity in various classes of compounds.

Steric Factors: The size and shape of the substituents can influence the fit of the inhibitor within the enzyme's active site, with bulky groups potentially causing steric hindrance or, conversely, promoting favorable hydrophobic interactions.

Table 2: General Structure-Activity Relationship (SAR) Insights for Potential Bioactive Derivatives of this compound

Structural FeatureImpact on Anticholinesterase Activity (Hypothetical)Impact on Urease Inhibition (Hypothetical)
Bromo Substituent May enhance binding through halogen bonding and increased lipophilicity.Can increase inhibitory potency due to its electron-withdrawing nature and potential for specific interactions in the active site.
Carboxylic Acid Group Can form hydrogen bonds with amino acid residues in the enzyme's peripheral anionic site or catalytic site.May participate in hydrogen bonding interactions, but its charge at physiological pH could also hinder binding if the active site is predominantly hydrophobic.
Schiff Base Moiety (-CH=N-R) The nature of the 'R' group can significantly alter activity. Aromatic or heterocyclic 'R' groups often lead to higher potency.The imine nitrogen can potentially interact with the nickel ions, and the 'R' group can be varied to optimize binding.
Hydrazone Moiety (-CH=N-NH-R) Less commonly studied for anticholinesterase activity compared to Schiff bases.A well-established pharmacophore for urease inhibition. The 'R' group offers a point for structural modification to enhance potency.

Advanced Analytical Methodologies for Characterization and Research Quality Assurance

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating "4-Bromo-3-formylbenzoic acid" from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of "this compound." Reverse-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated for consistent retention. sielc.com Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks, typically with detection at a UV wavelength such as 254 nm, where the aromatic system absorbs strongly. This method is scalable and can be adapted for preparative separation to isolate the pure compound. sielc.com

Table 1: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives

Parameter Value/Condition Purpose
Column Reverse-Phase (e.g., C18) Separation based on hydrophobicity
Mobile Phase Acetonitrile/Water with Acid (e.g., Formic Acid) Elution of the analyte from the column
Detection UV, λ = 254 nm Quantifying the analyte based on UV absorbance

| Mode | Isocratic or Gradient | To achieve optimal separation from impurities |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry, providing a powerful tool for both confirming the molecular identity of "this compound" and identifying impurities. Following chromatographic separation, the eluent is ionized and the mass-to-charge ratio (m/z) of the ions is measured. For "this compound," characterization by LC-MS would confirm the presence of the molecular ion. In one documented analysis, the compound showed a retention time of approximately 2.73 minutes with a corresponding m/z of 227. This technique is particularly valuable for identifying reaction byproducts, such as debrominated species that might form under certain reaction conditions.

Spectroscopic Techniques for Structural Elucidation and Functional Group Analysis

Spectroscopic methods provide detailed information about the molecular structure of "this compound," confirming the arrangement of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of "this compound" provides information on the number and environment of hydrogen atoms. Key expected signals include the distinct downfield singlet for the aldehyde proton (CHO), typically appearing around δ 10.1 ppm. The aromatic protons on the benzene (B151609) ring are expected to appear in the δ 7.8–8.2 ppm region. The acidic proton of the carboxyl group often appears as a broad singlet at a very downfield chemical shift.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. It would show distinct signals for the carbonyl carbons of the carboxylic acid and aldehyde groups, as well as signals for the aromatic carbons, including the carbon atom bonded to the bromine.

2D-NMR: In cases of complex or overlapping signals in the 1D spectra, 2D-NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. These methods help to establish connectivity between protons and carbons, providing definitive structural confirmation. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm the spatial proximity between the formyl proton and adjacent protons on the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Formyl Proton (-CHO) ~10.1 Singlet (s)
Aromatic Protons (-C₆H₃) ~7.8 - 8.2 Multiplet (m)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" provides a unique "fingerprint" characterized by specific absorption bands. Key expected peaks include a strong carbonyl (C=O) stretching vibration for the formyl group around 1700 cm⁻¹. The carboxylic acid functional group is identified by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a C=O stretching vibration that may appear near 1680 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Carboxylic Acid O-H Stretch 2500–3300 (broad)
Formyl Group C=O Stretch ~1700
Carboxylic Acid C=O Stretch ~1680

Advanced Mass Spectrometry for Precise Molecular Weight Determination

While standard LC-MS is used for routine confirmation, high-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass. This precision allows for the determination of the elemental composition of "this compound" with high confidence. The monoisotopic mass of the molecule (C₈H₅BrO₃) is calculated to be 227.94221 Da. nih.gov An HRMS analysis would aim to detect an ion whose measured m/z value matches this theoretical value to within a few parts per million (ppm), thereby unambiguously confirming the molecular formula and distinguishing it from other potential compounds with the same nominal mass.

Thermal Analysis Techniques for Material Characterization (e.g., Thermogravimetric Analysis for complexes)

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For the study of metal complexes derived from "this compound," Thermogravimetric Analysis (TGA) is a particularly powerful tool. TGA provides quantitative information about the thermal stability and composition of a compound by monitoring its mass change as it is heated.

The thermal decomposition of metal carboxylates, such as those that could be formed with "this compound," is a complex process influenced by several factors including the nature of the metal ion, the structure of the organic ligand, and the heating atmosphere. wits.ac.za The process typically begins with the loss of any solvent or water molecules of hydration, followed by the decomposition of the anhydrous complex at higher temperatures. wits.ac.zanih.gov

Research Findings from Analogous Systems:

While specific TGA data for "this compound" complexes are not widely published, extensive research on other substituted benzoate (B1203000) complexes provides a clear framework for what to expect. Studies on metal complexes of benzoic acid and its derivatives, such as nitro- and amino-substituted benzoic acids, reveal multi-stage decomposition processes. researchgate.netscielo.br

For instance, the thermal decomposition of hydrated metal carboxylates generally occurs in distinct steps:

Dehydration: The initial weight loss observed at lower temperatures (typically below 200°C) corresponds to the removal of water molecules. These can be either lattice (uncoordinated) or coordinated water molecules, with coordinated water generally being lost at higher temperatures. nih.govresearchgate.net

Decomposition of the Anhydrous Complex: Following dehydration, the anhydrous complex remains stable up to a certain temperature, after which it begins to decompose. This stage involves the breakdown of the organic ligand. akjournals.com

Formation of Final Residue: The ultimate product of thermal decomposition in an oxidizing atmosphere (like air) is typically a metal oxide. researchgate.netd-nb.info In an inert atmosphere (like nitrogen or argon), the final residue may be the metal itself or a mixture containing carbonaceous material. nih.govd-nb.info

A study on lanthanide(III) complexes with 4,4'-oxybis(benzoate) showed that the dehydration process can occur in one or more steps, and the resulting anhydrous complexes are stable up to approximately 310-450°C in a nitrogen atmosphere. researchgate.net Similarly, the thermal analysis of cobalt(II), nickel(II), and copper(II) propionate (B1217596) complexes with pyridine (B92270) N-oxide showed that the complexes were stable up to 350-380 K before decomposing in two main stages. akjournals.com

The table below illustrates hypothetical TGA data for a transition metal complex of "this compound," based on typical values observed for similar aromatic carboxylate complexes.

Temperature Range (°C)Weight Loss (%)Assignment of Decomposition Step
50 - 150~5%Loss of hydrated water molecules.
250 - 450~60%Decomposition of the anhydrous complex, loss of organic ligand.
> 450-Formation of stable metal oxide residue.

This table is illustrative and based on data from analogous compounds.

The thermal stability of such complexes is a critical parameter for their potential application in materials science, for example, as precursors for the synthesis of metal oxide nanoparticles. researchgate.net The decomposition temperature and the nature of the residual product are key data points obtained from TGA that inform these applications. The heating rate and the atmosphere (oxidative or inert) are crucial experimental parameters that significantly influence the decomposition pathway and the temperatures at which these events occur. d-nb.inforesearchgate.net

Emerging Research Directions and Future Challenges for 4 Bromo 3 Formylbenzoic Acid

Development of Sustainable and Green Synthetic Routes

A significant future challenge lies in developing more environmentally friendly and sustainable methods for the synthesis of 4-bromo-3-formylbenzoic acid and its derivatives. Traditional synthetic routes often rely on harsh reagents and generate substantial waste. Modern research is increasingly focused on aligning with the principles of green chemistry, which prioritize waste prevention, the use of safer solvents, and energy efficiency. ijisrt.com

Key areas of development include:

Catalyst-Free and Solvent-Free Reactions: Inspired by methodologies developed for other benzoic acid derivatives, research is exploring solvent-free reaction conditions. ijisrt.com Techniques such as sonication, which uses ultrasonic waves to drive reactions, are being investigated to synthesize bromo acids without the need for hazardous solvents or catalysts. ijisrt.com

Eco-Friendly Oxidants: The oxidation of the aldehyde group or precursor molecules is a common step in the synthesis of benzoic acids. Green chemistry approaches favor the use of cleaner oxidants like hydrogen peroxide (H₂O₂) over traditional heavy metal-containing reagents like potassium permanganate (B83412) or chromium trioxide. rsc.orggoogle.com Metal-free catalysts, such as sulfonic acid functionalized reduced graphene oxide (SA-rGO), have shown effectiveness in oxidizing aldehydes to carboxylic acids using H₂O₂ in water, representing a sustainable alternative. rsc.org

Electrochemical Synthesis: Electrochemical techniques offer a promising green alternative for synthesizing carboxylated derivatives. mdpi.com By valorizing carbon dioxide (CO₂), these methods can introduce carboxylic acid groups onto aromatic rings under mild conditions, potentially reducing the reliance on more hazardous reagents and complex multi-step syntheses. mdpi.com

The table below summarizes emerging green synthesis strategies applicable to benzoic acid derivatives.

Green StrategyDescriptionPotential Advantage for this compound Synthesis
Solvent-Free Sonication Utilizes ultrasonic waves to promote chemical reactions without a solvent medium. ijisrt.comReduces volatile organic compound (VOC) emissions and simplifies product purification. ijisrt.com
H₂O₂ Oxidation with Solid Acid Catalyst Employs hydrogen peroxide as a clean oxidant with a reusable solid catalyst like SA-rGO. rsc.orgEliminates heavy metal waste and allows for catalyst recovery and reuse. rsc.org
Electrochemical Carboxylation Uses electricity to drive the reaction of an aromatic precursor with CO₂ to form a carboxylic acid. mdpi.comUtilizes a greenhouse gas as a C1 source and operates under mild conditions, often with high selectivity. mdpi.com

Exploration of Novel Catalytic Transformations

The three distinct functional groups of this compound offer a rich platform for novel catalytic transformations. Future research will likely focus on developing new catalysts and methods to selectively and efficiently modify each site.

Advanced Cross-Coupling Reactions: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Future work will likely explore catalysts that are more active, stable, and versatile, allowing for the coupling of a wider range of substrates under milder conditions. This includes developing systems that are resistant to deactivation and can function at low catalyst loadings.

Catalytic Aldehyde Modifications: The formyl group is a key site for transformations. Research is moving towards catalytic methods for reactions such as Wittig-type olefination, reductive amination, and condensation reactions. researchgate.net Developing highly enantioselective catalysts for nucleophilic additions to the aldehyde would be a significant advancement, enabling the synthesis of chiral molecules for pharmaceutical applications.

Selective Carboxylic Acid Activation: While transformations of the carboxylic acid group into esters and amides are well-established, novel catalytic methods for its activation are being sought. This includes the development of catalysts that can facilitate these reactions under neutral conditions, avoiding the need for stoichiometric activating agents that generate significant waste.

The following table outlines potential catalytic transformations for each functional group of this compound.

Functional GroupCatalytic TransformationPotential Product ClassResearch Goal
Bromo Suzuki-Miyaura CouplingBiaryl compoundsDevelopment of more active and robust Palladium catalysts.
Formyl (Aldehyde) Asymmetric Nucleophilic AdditionChiral secondary alcoholsDesign of highly enantioselective catalysts.
Carboxylic Acid Direct Catalytic AmidationAmidesCreation of waste-free methods that avoid stoichiometric activating agents.

Expansion into Chemical Biology and Mechanistic Biological Studies

This compound and its derivatives are poised for expanded roles in chemical biology. Their rigid scaffold and multiple points for diversification make them suitable for designing molecular probes and studying biological mechanisms.

Future research directions include:

Development of Bioisosteres: The core structure can be used to synthesize bioisosteres—molecules with similar shapes and properties to endogenous ligands but with modified chemical characteristics. For example, the double bond in a biologically active molecule could be replaced by an oxadiazole ring synthesized from the benzoic acid moiety, potentially leading to compounds with improved metabolic stability or altered biological activity. researchgate.net

Probes for Biomarker Identification: Derivatives of this compound can be functionalized with reporter tags (e.g., fluorescent dyes or affinity labels). These probes can be used to interact with specific biological targets, such as enzymes or receptors, helping to identify new biomarkers for diseases.

Mechanistic Probes: The reactivity of the aldehyde group can be exploited to design covalent inhibitors or probes that form Schiff bases with amine residues (like lysine) in protein active sites. mdpi.com This allows for the study of enzyme mechanisms and the identification of key catalytic residues.

Interdisciplinary Research Opportunities in Drug Discovery and Materials Innovation

The unique chemical architecture of this compound opens up numerous interdisciplinary research opportunities, particularly in the fields of drug discovery and materials science.

Drug Discovery: The compound serves as a versatile scaffold for constructing libraries of complex molecules for high-throughput screening. Its derivatives have already been investigated as potential antimicrobial agents, showing potent activity against drug-resistant bacteria like Staphylococcus aureus. nih.gov The ability to systematically modify the three functional groups allows for the fine-tuning of pharmacological properties to optimize potency and reduce toxicity. mdpi.com

Materials Science: In materials science, the compound's functional groups make it a valuable monomer for creating novel polymers and coordination compounds. The carboxylic acid can be used for polyester (B1180765) synthesis, while the aldehyde provides a site for cross-linking or further functionalization. The bromo group allows for the incorporation of the molecule into larger conjugated systems via cross-coupling, leading to materials with interesting electronic or optical properties. For instance, Schiff-base linkages derived from the aldehyde group can be incorporated into block copolymers to create acid-cleavable materials for applications in nanofabrication and responsive materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-3-formylbenzoic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via bromination of 3-formylbenzoic acid using hydrogen bromide (HBr) or N-bromosuccinimide (NBS) under controlled conditions. A typical procedure involves refluxing in tetrahydrofuran (THF) with catalytic sulfuric acid, followed by quenching and extraction. Purity optimization (>97%) is achieved through recrystallization in methanol or column chromatography using silica gel and dichloromethane/ethyl acetate gradients .
  • Key Data : Reported yields range from 69% to 100%, depending on reaction stoichiometry and purification methods. Melting points (e.g., 211–215°C) and HPLC data should align with literature values for validation .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Workflow :

NMR Spectroscopy : Compare 1^1H and 13^13C NMR peaks to reference data (e.g., aromatic protons at δ 7.8–8.2 ppm, formyl proton at δ 10.1 ppm).

Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 243.98 (C8_8H5_5BrO3_3).

FTIR : Validate carbonyl stretches (formyl: ~1700 cm1^{-1}, carboxylic acid: ~2500–3300 cm1^{-1}) .

  • Contingency : Discrepancies in spectral data may indicate impurities; repeat purification or cross-check with alternative solvents (e.g., DMSO-d6_6 for NMR) .

Advanced Research Questions

Q. How can this compound be utilized as a precursor in multi-step organic syntheses?

  • Applications :

  • Fluorene Derivatives : The formyl and bromine groups enable Suzuki-Miyaura coupling or nucleophilic substitution for constructing polycyclic systems (e.g., bromo→aryl transition in fluorenone synthesis) .
  • Metal-Organic Frameworks (MOFs) : The carboxylic acid moiety facilitates coordination with transition metals (e.g., Zn, Cu) under solvothermal conditions .
    • Experimental Design : Optimize coupling reactions using Pd(PPh3_3)4_4/base systems (e.g., K2_2CO3_3 in DMF at 80°C) and monitor progress via TLC .

Q. How should researchers address contradictions in reaction yields or byproduct formation during derivatization?

  • Troubleshooting :

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated species due to excessive heating).
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2 eq. boronic acid for Suzuki coupling) or switch solvents (e.g., toluene/ethanol for better solubility) .
    • Case Study : A 15% yield drop in bromo→aryl transitions was resolved by degassing solvents to prevent palladium catalyst deactivation .

Q. What safety protocols are critical when handling this compound in aqueous or acidic conditions?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation; LD50_{50} oral rat: >2000 mg/kg) .
  • Waste Management : Neutralize acidic residues with NaHCO3_3 before disposal. Store waste separately and consult certified hazardous waste handlers .
    • Regulatory Compliance : Adhere to REACH/OSHA guidelines for brominated compounds; ensure fume hood use during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-formylbenzoic acid
Reactant of Route 2
4-Bromo-3-formylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.